molecular formula C19H18ClN3O2 B12641480 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-68-0

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Cat. No.: B12641480
CAS No.: 920284-68-0
M. Wt: 355.8 g/mol
InChI Key: FFRBUVWYYDMDBD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorophenyl group, a piperazine ring, and an indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can be compared with other similar compounds, such as:

Properties

CAS No.

920284-68-0

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione

InChI

InChI=1S/C19H18ClN3O2/c20-14-4-1-3-13(11-14)12-23-16-6-2-5-15(17(16)18(24)19(23)25)22-9-7-21-8-10-22/h1-6,11,21H,7-10,12H2

InChI Key

FFRBUVWYYDMDBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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